molecular formula C8H9BrN2O2 B12615658 1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 937166-24-0

1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12615658
CAS No.: 937166-24-0
M. Wt: 245.07 g/mol
InChI Key: TZCLBCDZTDEYEW-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of a suitable precursor followed by cyclization to form the pyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. Optimization of reaction conditions is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Specific pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoprop-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

937166-24-0

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O2/c1-5-3-11(4-6(2)9)8(13)10-7(5)12/h3H,2,4H2,1H3,(H,10,12,13)

InChI Key

TZCLBCDZTDEYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=C)Br

Origin of Product

United States

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